molecular formula C27H32N4OS B12856105 2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile

2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile

Cat. No.: B12856105
M. Wt: 460.6 g/mol
InChI Key: YLHKKGKYJYULAN-UHFFFAOYSA-N
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Description

2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile is a complex organic compound that features a unique combination of adamantane, thiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the adamantane and thiazole intermediates, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with lipid membranes, potentially altering membrane fluidity and affecting cellular signaling pathways. The thiazole and piperazine groups may interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Adamantan-1-yl)-1,3-thiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
  • N-(4-(Adamantan-1-yl)-1,3-thiazol-2-yl)-6-chloro-2-oxo-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-(Adamantan-1-yl)thiazol-2-yl)-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile stands out due to its unique combination of functional groups. The presence of both adamantane and piperazine moieties provides a distinctive set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H32N4OS

Molecular Weight

460.6 g/mol

IUPAC Name

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-oxo-4-(4-phenylpiperazin-1-yl)butanenitrile

InChI

InChI=1S/C27H32N4OS/c28-16-23(24(32)17-30-6-8-31(9-7-30)22-4-2-1-3-5-22)26-29-25(18-33-26)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-5,18-21,23H,6-15,17H2

InChI Key

YLHKKGKYJYULAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)C(C#N)C2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6

Origin of Product

United States

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